molecular formula C19H24O2 B11720877 (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol

(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol

Katalognummer: B11720877
Molekulargewicht: 284.4 g/mol
InChI-Schlüssel: KAECVEVIXKMEOP-QKBRSHRXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "(1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol" features a fused cyclopenta[a]phenanthrene core substituted with a hydroxyl group at position 1, a methoxy group at position 7, and a methyl group at position 11a.

Eigenschaften

Molekularformel

C19H24O2

Molekulargewicht

284.4 g/mol

IUPAC-Name

(13S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,17-octahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6-8,11,15-18,20H,3,5,9-10H2,1-2H3/t15?,16?,17?,18-,19-/m0/s1

InChI-Schlüssel

KAECVEVIXKMEOP-QKBRSHRXSA-N

Isomerische SMILES

C[C@]12CCC3C(C1C=C[C@@H]2O)CCC4=C3C=CC(=C4)OC

Kanonische SMILES

CC12CCC3C(C1C=CC2O)CCC4=C3C=CC(=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (1S,11aS)-7-Methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol umfasst mehrere Schritte, beginnend mit einfacheren organischen MolekülenDie Reaktionsbedingungen beinhalten oft die Verwendung von Katalysatoren, Lösungsmitteln und kontrollierten Temperaturen, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Chromatographie und Kristallisation eingesetzt, um die Verbindung in ihrer reinen Form zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: (1S,11aS)-7-Methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind essentiell, um die Struktur und Eigenschaften der Verbindung für bestimmte Anwendungen zu verändern .

Häufige Reagenzien und Bedingungen:

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation Ketone oder Carbonsäuren ergeben, während Reduktion Alkohole oder Kohlenwasserstoffe produzieren kann .

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol serves as a versatile building block for the synthesis of more complex molecules. Its unique structure facilitates the exploration of new chemical reactions and mechanisms. For example:

  • Reactions : It can undergo oxidation to form ketones or carboxylic acids and reduction to yield alcohols or hydrocarbons.
  • Applications : It is used in developing new synthetic pathways for pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is studied for its potential effects on cellular processes. Its structural similarities to steroid hormones suggest it may interact with hormone receptors or other biological targets:

  • Cellular Pathways : Investigations into how this compound modulates signaling pathways could lead to insights into its role in cancer biology or hormone regulation.
  • Model Compound : It serves as a model for understanding the interactions between small molecules and biological systems .

Medicine

The therapeutic potential of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol is significant:

  • Drug Development : Researchers are exploring its efficacy in treating diseases such as cancer and hormonal disorders. Studies have indicated that modifications to its structure can enhance its bioactivity and selectivity towards specific targets .
  • Carcinogenic Studies : Some derivatives have been tested for their carcinogenic potential in animal models. The presence of specific substituents can influence their biological activity and safety profiles .

Industry

In industrial applications:

  • Materials Science : The compound's unique properties make it suitable for developing new materials such as polymers and coatings.
  • Chemical Manufacturing : Its synthesis can be scaled up using continuous flow reactors to improve efficiency in producing fine chemicals .

Case Studies

Several studies have highlighted the applications of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol:

  • Biological Activity Assessment : A study demonstrated that derivatives of this compound exhibited varying degrees of cytotoxicity against cancer cell lines. The presence of methoxy groups was found to enhance activity compared to unsubstituted analogs .
  • Carcinogenicity Testing : Research involving animal models indicated that certain derivatives could promote skin carcinogenesis under specific conditions. The findings suggest that structural modifications significantly impact biological outcomes .
  • Synthetic Methodologies : Innovative synthetic routes have been developed to produce this compound efficiently while maintaining optical purity. These methodologies are crucial for expanding its application in medicinal chemistry .

Wirkmechanismus

The mechanism of action of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Similarities and Differences

Key Analogs:

10-Hydroxy-11-(pyren-1-yl)-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one (9c)

  • Contains a dihydrodibenzoannulene core with pyrenyl and hydroxyl substituents.
  • Shares hydroxyl functionality but lacks the methoxy and methyl groups of the target compound .

17-(15-Dimethylhexyl)-10,13-dimethyl-3-styrylhexadecahydropenta(α)phenanthrene-2-one

  • Features a saturated cyclopenta[a]phenanthrene backbone with alkyl and ketone groups.
  • Differs in substitution (ketone vs. hydroxyl/methoxy) and saturation .

Salviadigitoside A (1) A diterpenoid glucoside with a cyclopenta[c]pyridine skeleton. Highlights the role of oxygenated substituents (e.g., glucosides) in modulating solubility and bioactivity .

Structural Trends:
  • Core Variations : Cyclopenta[a]phenanthrenes (target compound) vs. cyclopenta[c]pyridines (e.g., salviadiginine A ) differ in aromaticity and heteroatom presence.

Physicochemical Properties

Spectral Data Comparison:
Compound ¹H NMR (δ, ppm) HRMS (FAB) [M+H]+ Reference
Target Compound Not reported Not reported -
9c 1.90 (s, 3H), 3.85 (s, 3H), 6.85–8.10 Calc.: 457.1914; Found: 457.1910
10-(Phenanthren-9-yl)anthracene-9-carbaldehyde 7.20–8.70 (m, 17H), 10.10 (s, 1H) Calc.: 485.2011; Found: 485.2005
  • Key Observations: Aromatic protons in analogs (e.g., 9c, 10b) resonate between δ 6.85–8.70, suggesting similar electronic environments for the target compound’s phenanthrene moiety . Methoxy groups (e.g., δ 3.85 in 9c) are diagnostically downfield-shifted, aiding structural elucidation .
Comparative Bioactivity:
Compound Type Activity Profile Reference
Cyclopenta[c,d]pyrene High mutagenicity (TA100 strain), weak tumorigenicity
Salviadigitoside A (1) Weak anti-inflammatory activity
Cyclopenta[c]pyridine alkaloids Antibacterial, antiviral, neuropharmacological
  • Anti-inflammatory or neuropharmacological activities are plausible based on structural parallels to salviadigitoside A and other cyclopenta derivatives .

Biologische Aktivität

The compound (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol is part of the cyclopenta[a]phenanthrene family, which has garnered attention due to its potential biological activities, particularly in terms of carcinogenicity and other health impacts. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H26O3C_{19}H_{26}O_3 with a molecular weight of approximately 302.414 g/mol. The structure features a methoxy group at the 7-position and a methyl group at the 11a-position, which are critical for its biological activity.

Biological Activity Overview

The biological activity of cyclopenta[a]phenanthrene derivatives has been extensively studied. Key findings related to (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol include:

  • Carcinogenic Potential : This compound is structurally related to known carcinogens within the cyclopenta[a]phenanthrene series. Studies have demonstrated that certain derivatives exhibit significant carcinogenic properties when tested on animal models such as mice. For instance, compounds with similar structural features have shown marked activity in promoting skin tumors when applied repeatedly over extended periods .
  • Mechanism of Action : The proposed mechanism for the biological activity includes metabolic oxidation at specific positions within the compound's structure. Notably, the benzylic C-17 position has been suggested as a site for metabolic activation leading to carcinogenic effects .
  • Comparative Studies : In comparative studies involving various cyclopenta[a]phenanthrene derivatives:
    • The presence of electron-donating groups at specific positions (like C-11) appears to enhance carcinogenicity.
    • The absence of conjugation in certain derivatives also indicates potential for biological activity despite structural modifications .

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Study on Carcinogenicity : A study involving repeated application of (1S,11aS)-7-methoxy-11a-methyl-1H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-ol on SENCAR mice showed a correlation between its structural features and tumor incidence rates. The study revealed that compounds with similar configurations exhibited varying degrees of tumor promotion depending on their substituents .
  • Metabolic Pathways : Research into the metabolic pathways indicated that the compound could undergo biotransformation leading to active metabolites capable of interacting with cellular macromolecules. This suggests a complex interplay between chemical structure and biological response .

Data Tables

The following table summarizes key findings from various studies regarding the biological activity of cyclopenta[a]phenanthrene derivatives:

Compound StructureCarcinogenicityMechanism of ActionReference
(1S)-7-methoxy derivativeHighMetabolic oxidation at C-17
16-hydroxy derivativeModerateElectron donation effects
11-methyl derivativeWeakLack of conjugation

Q & A

Q. What are the recommended methodologies for structural characterization of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions. Compare spectral data with structurally similar cyclopenta-phenanthrene derivatives (e.g., lanosterol analogs) to validate assignments .
  • X-ray Crystallography: Resolve absolute configuration and intramolecular interactions. Ensure crystal growth under inert, low-temperature conditions to preserve stereochemical integrity .
  • Chromatographic Techniques: Employ gas chromatography (GC) or HPLC with OV-101 columns for purity assessment, referencing retention indices from NIST databases .

Q. How can synthetic routes for this compound be optimized for reproducibility?

Answer:

  • Retrosynthetic Analysis: Break down the cyclopenta-phenanthrene core into modular fragments (e.g., methoxy-substituted rings and methylated cyclopropane units). Prioritize convergent synthesis to minimize steric hindrance .
  • Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediates and adjust reaction parameters (e.g., temperature, catalyst loading) in real time .
  • Purification Protocols: Implement recrystallization in dry, oxygen-free solvents (e.g., hexane/ethyl acetate) to avoid oxidation of sensitive methoxy groups .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, face shields, and lab coats. Inspect gloves for integrity before use and dispose of contaminated PPE in hazardous waste containers .
  • Storage Conditions: Store in airtight containers under -20°C in a dark, inert atmosphere (e.g., argon) to prevent degradation. Monitor for crystallization or phase separation .
  • Ventilation: Conduct all procedures in fume hoods with >12 air changes per hour to mitigate inhalation risks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in stereochemical assignments?

Answer:

  • Density Functional Theory (DFT): Calculate NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) and compare with experimental data to validate stereocenters. Discrepancies >0.5 ppm may indicate misassigned configurations .
  • Molecular Dynamics (MD) Simulations: Model solvent effects on conformational stability. For example, simulate methanol solvation to assess methoxy group rotational barriers .

Q. What strategies address contradictions in bioactivity data across studies?

Answer:

  • Methodological Reassessment: Audit variables such as solvent polarity (e.g., DMSO vs. ethanol) and cell line viability protocols. Contradictory IC50 values may arise from assay-specific artifacts .
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, weighting results by methodological rigor (e.g., blinding, replication) .

Q. How can isotopic labeling elucidate metabolic pathways of this compound?

Answer:

  • 13C^{13}C-Labeling: Synthesize the compound with 13C^{13}C-enriched methoxy groups. Track metabolic products via LC-MS/MS in hepatic microsomal assays to identify demethylation or hydroxylation sites .
  • Kinetic Isotope Effects (KIE): Compare reaction rates of 1H^1H- vs. 2H^2H-labeled analogs to pinpoint rate-limiting steps in enzymatic degradation .

Q. What advanced techniques validate theoretical frameworks for its mechanism of action?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding affinities to proposed targets (e.g., steroid receptors) using immobilized protein assays. Validate with competitive inhibition studies .
  • Cryo-Electron Microscopy (Cryo-EM): Resolve ligand-target complexes at near-atomic resolution to confirm docking predictions from molecular modeling .

Q. How can bibliometric analysis identify gaps in current research on this compound?

Answer:

  • Citation Network Mapping: Use tools like VOSviewer to visualize clusters of studies focused on synthesis vs. bioactivity. Gaps may emerge in translational applications (e.g., preclinical toxicity) .
  • Keyword Co-Occurrence Analysis: Identify understudied areas (e.g., "stereochemical stability in aqueous media") by analyzing abstracts from PubMed and Scopus .

Q. What methodologies assess its environmental toxicity and biodegradation?

Answer:

  • QSAR Modeling: Predict ecotoxicity using descriptors like logP and topological polar surface area. Validate with Daphnia magna acute toxicity assays .
  • High-Throughput Screening (HTS): Use microbial consortia in bioreactors to monitor degradation pathways via metagenomic sequencing .

Methodological Best Practices

  • Theoretical Frameworks: Anchor research in steroid biosynthesis or triterpenoid evolution theories to guide hypothesis generation .
  • Data Validation: Cross-reference spectral data with NIST Standard Reference Databases to ensure reproducibility .
  • Ethical Compliance: Adhere to EPA HPV Challenge protocols for environmental risk assessments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.